2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use as a treatment for various types of cancer. This compound is a member of the quinolinecarbonitrile family and has been shown to be effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.
作用机制
2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. Specifically, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile targets a protein called Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of certain types of cancer cells. By inhibiting BTK, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile are still being studied. However, preclinical studies have shown that 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can effectively inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One of the main advantages of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for BTK, which makes it a promising candidate for cancer treatment. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in combination with other cancer treatments, which could potentially improve patient outcomes. However, one limitation of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short half-life, which could limit its effectiveness in certain cancer types.
未来方向
There are several potential future directions for the study of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research could focus on optimizing the dosing and administration of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile to improve its efficacy and reduce potential side effects. Another area of research could focus on identifying biomarkers that could be used to predict patient response to 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, further studies could investigate the potential use of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other cancer treatments, such as immunotherapy and targeted therapy, to improve patient outcomes.
合成方法
The synthesis of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of a morpholine derivative with a trifluoromethylphenyl ketone to form an intermediate compound. This intermediate is then reacted with a quinoline derivative to form the final product. The synthesis of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to produce high yields of pure compound with minimal impurities.
科学研究应用
2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.
属性
产品名称 |
2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
---|---|
分子式 |
C27H25F3N4O2 |
分子量 |
494.5 g/mol |
IUPAC 名称 |
2-amino-1-morpholin-4-yl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H25F3N4O2/c28-27(29,30)21-9-5-4-8-19(21)24-20(16-31)26(32)34(33-10-12-36-13-11-33)22-14-18(15-23(35)25(22)24)17-6-2-1-3-7-17/h1-9,18,24H,10-15,32H2 |
InChI 键 |
LIIZMLJGLRAZSV-UHFFFAOYSA-N |
SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5 |
规范 SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。